beta-Endosulfan

概要

説明

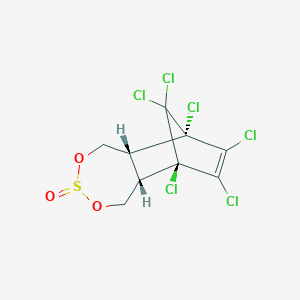

エンドスルファン II は、β-エンドスルファンとしても知られており、有機塩素系殺虫剤および殺ダニ剤です。これは、エンドスルファンの2つの異性体のうちの1つであり、もう1つはα-エンドスルファンです。エンドスルファン II は、綿花、茶、野菜などの作物における害虫の防除のために農業において広く使用されてきました。 鋭い毒性、生物蓄積の可能性、および内分泌かく乱物質としての役割のために、その使用は多くの国で制限または禁止されています .

準備方法

合成経路と反応条件: エンドスルファン II は、ヘキサクロロシクロペンタジエンとシス-ブテン-1,4-ジオールのディールス・アルダー反応によって合成され、次に付加体のチオニルクロリドとの反応が行われます 。反応条件は、通常、トルエンなどの溶媒の使用と、50〜100度の摂氏温度を伴います。

工業生産方法: エンドスルファン II の工業生産は、同じ合成経路を使用しますが、より大規模で行われます。 このプロセスには、再結晶または蒸留による最終生成物の精製が含まれ、目的の純度レベルが達成されます .

化学反応の分析

Hydrolysis and Aqueous Degradation

β-Endosulfan undergoes hydrolysis in aqueous environments, with reaction rates dependent on pH and temperature:

The β-isomer hydrolyzes slower than the α-isomer under acidic conditions due to its higher stability but reacts faster in alkaline media . Hydrolysis generates non-toxic diol metabolites and sulfur dioxide .

Oxidation Reactions

Oxidation of β-endosulfan occurs via environmental and chemical pathways:

Atmospheric Oxidation

Reacts with hydroxyl radicals (·OH) and ozone (O₃):

Biological Oxidation

In soil and biota, enzymatic oxidation produces endosulfan sulfate , a persistent metabolite:

Isomerization

β-Endosulfan isomerizes to the α-isomer under thermal stress (>200°C) or prolonged environmental exposure:

Environmental Degradation Pathways

β-Endosulfan’s environmental fate involves multiple pathways:

Volatilization from soil is limited (14.5% loss) , but vapor-phase β-endosulfan partitions into aqueous phases 8-fold more readily than α-endosulfan due to lower Henry’s constant (H = 6.5×10⁻⁵ atm·m³/mol) .

Reactivity with Other Chemicals

β-Endosulfan reacts incompatibly with:

-

Strong oxidizers (e.g., peroxides): Accelerates oxidation to sulfate .

-

Reducing agents : Leads to dechlorination or bond cleavage .

Stability Under Storage Conditions

β-Endosulfan remains stable in dry, dark environments but degrades in the presence of:

科学的研究の応用

Introduction to Beta-Endosulfan

This compound is a stereoisomer of the organochlorine pesticide endosulfan, which has been widely used in agriculture for pest control. This compound is particularly noted for its effectiveness against a broad range of agricultural pests while being relatively less harmful to beneficial insects. Despite its utility, this compound has raised environmental and health concerns due to its toxicity and persistence in the environment. This article explores the applications of this compound, highlighting its efficacy in pest control, its environmental impact, and relevant case studies.

Agricultural Pest Control

This compound is primarily utilized as an insecticide and acaricide . It targets various pests including:

- Sucking Insects : Aphids, whiteflies

- Chewing Insects : Colorado beetle, caterpillars

- Mites : Spider mites and other tick species

The compound's effectiveness stems from its ability to disrupt the nervous system of these pests, leading to paralysis and death. Research indicates that this compound exhibits similar levels of efficacy as alpha-Endosulfan in field conditions, making it a viable alternative in formulations where resistance to alpha-endosulfan is present .

Formulation Development

Innovative formulations have been developed to enhance the performance and safety profile of this compound:

- Beta-Enriched Formulations : These formulations contain a higher ratio of this compound compared to alpha-endosulfan (at least 3.5:6.5 w/w). They are designed to minimize environmental risks associated with traditional endosulfan applications, as this compound is more prone to hydrolysis into non-toxic metabolites .

- Ultra Low Volume (ULV) Applications : ULV formulations reduce the amount of water needed for application, allowing for more efficient pest control while minimizing drift and contamination risks .

Environmental Impact Assessment

The environmental persistence of this compound raises concerns regarding its accumulation in ecosystems:

- Toxicity Studies : Research indicates that while this compound is less acutely toxic than its alpha counterpart, it still poses risks to aquatic organisms and can bioaccumulate in food chains .

- Biodegradation Studies : Investigations into the biodegradation of this compound in soil suggest that organic matter amendments can significantly enhance its degradation rates, reducing potential environmental impacts .

Case Study 1: Efficacy Against Specific Pests

A study conducted on the efficacy of this compound against aphid populations demonstrated that formulations with a higher concentration of beta-isomer resulted in greater pest mortality compared to traditional mixtures. The results indicated that these formulations could be particularly beneficial in integrated pest management strategies where resistance to conventional pesticides is prevalent.

Case Study 2: Environmental Monitoring

In a longitudinal study assessing pesticide residues in agricultural runoff, researchers found that fields treated with this compound had lower levels of endosulfan sulfate residues compared to those treated with alpha-endosulfan. This suggests that using beta-enriched formulations may lead to reduced environmental contamination and lower risks for non-target organisms .

Summary Table of this compound Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Agricultural Pest Control | Effective against various insect pests | Similar efficacy to alpha-endosulfan |

| Formulation Development | Beta-enriched and ULV formulations | Reduced environmental risks |

| Environmental Impact | Studies on toxicity and biodegradation | Lower residues in runoff compared to alpha form |

作用機序

エンドスルファン II は、主に中枢神経系への作用によってその毒性効果を発揮します。それは中枢神経系興奮剤として作用し、ニューロンの過興奮を引き起こします。 これは、抑制性神経伝達物質であるγ-アミノ酪酸(GABA)受容体を遮断することによって達成され、制御不能な神経発火につながります 。 さらに、エンドスルファン II は活性酸素種(ROS)の産生を誘発し、酸化ストレスとDNA損傷を引き起こします .

類似の化合物:

- アルドリン

- クロルデン

- ヘプタクロル

比較: エンドスルファン II は、アルドリン、クロルデン、ヘプタクロルなどの他の有機塩素系殺虫剤と化学的に似ています。 エンドスルファン II は、その2つの異性体(αとβ)が環境における持続性と生物蓄積に寄与するという点でユニークです 。 その仲間とは異なり、エンドスルファン II は、特に内分泌かく乱特性で知られています .

類似化合物との比較

- Aldrin

- Chlordane

- Heptachlor

Comparison: Endosulfan II is chemically similar to other organochlorine pesticides such as aldrin, chlordane, and heptachlor. it is unique in its dual isomeric forms (alpha and beta), which contribute to its persistence and bioaccumulation in the environment . Unlike some of its counterparts, endosulfan II has been specifically noted for its endocrine-disrupting properties .

生物活性

Beta-endosulfan is one of the isomers of the pesticide endosulfan, a widely used insecticide known for its efficacy against various agricultural pests. However, its biological activity raises significant concerns due to its toxicity and environmental persistence. This article explores the biological activity of this compound, focusing on its toxicological effects, degradation pathways, and potential for bioremediation.

Endosulfan is a lipophilic compound that exists in two isomeric forms: alpha and beta. The technical-grade formulation typically contains about 94% of these isomers in a ratio of approximately 7:3 . this compound, while slightly less toxic than its alpha counterpart, still poses serious health risks.

Toxicological Profile

- Acute Toxicity : Doses as low as 35 mg/kg can lead to mortality in humans . Symptoms of poisoning include neurotoxic effects, respiratory distress, and potential long-term neurological damage.

- Genotoxic Effects : Studies have shown that this compound induces genotoxicity in vitro. For example, in HepG2 cell lines, significant increases in sister chromatid exchanges (SCE) and micronuclei were observed at concentrations ranging from M to M .

- Long-term Effects : Research indicates that exposure to this compound can cause persistent damage to reproductive organs in animal models. Histopathological studies reveal vacuolation and degeneration in testes and ovaries even months after exposure .

Biodegradation Pathways

The degradation of this compound has been extensively studied due to its environmental persistence. Various bacterial strains have demonstrated the ability to degrade this compound effectively.

Key Findings on Biodegradation

- Bacterial Degradation : Studies show that Klebsiella and Acinetobacter species can degrade up to 90% of this compound within a week under laboratory conditions . The primary metabolites produced during this process include endosulfan diol and endosulfan ether, both of which are less toxic than the parent compound.

- Mechanisms of Degradation : The degradation pathways involve hydrolysis and oxidation processes. For instance, Pseudomonas species utilize both mechanisms, while P. alcaligenes primarily employs hydrolysis .

- Environmental Persistence : this compound exhibits significant persistence in soil environments, with half-lives reported between 23 to 27 hours for alpha and beta isomers respectively . This persistence necessitates effective bioremediation strategies.

Case Studies

Several case studies highlight the impact of this compound exposure on human health and the environment.

Case Study: Agricultural Exposure

A study conducted in agricultural regions revealed a correlation between endosulfan exposure and increased rates of congenital malformations among children born to mothers living near treated fields. Statistical analysis indicated a significant association between proximity to pesticide application sites and adverse health outcomes .

Case Study: Bioremediation Efforts

In efforts to remediate soils contaminated with endosulfan, mixed bacterial cultures have been employed successfully. For example, a culture containing Bacillus and Staphylococcus species was able to degrade over 75% of this compound within three weeks under aerobic conditions . These findings support the potential for using microbial consortia in bioremediation strategies.

Data Table: Summary of Biological Activities

| Biological Activity | This compound | Alpha-Endosulfan |

|---|---|---|

| Acute Toxicity (mg/kg) | 35 | 25 |

| Genotoxicity (SCE increase) | Significant at M | Significant at M |

| Degradation by Klebsiella (%) | 85% | 90% |

| Environmental Half-Life (hrs) | 27 | 23 |

特性

IUPAC Name |

(1R,2S,8R,9S)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5λ4-thiatricyclo[7.2.1.02,8]dodec-10-ene 5-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl6O3S/c10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3-,4+,7-,8+,19? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYMFSUJUZBWLH-AZVNHNRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(COS(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H](COS(=O)O1)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl6O3S | |

| Record name | BETA-ENDOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9037539 | |

| Record name | Endosulfan I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beta-endosulfan appears as brown crystals. Melting point 208-210 °C. Used as an insecticide., Technical product: Light to dark brown solid; Formulated as liquid emulsifiable concentrate and wettable powder; [Reference #1], Technical product: Light to dark brown solid; Formulated as liquid emulsifiable concentrate and wettable powder; [Reference #1] White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | BETA-ENDOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Endosulfan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Endosulfan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11734 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble (NTP, 1992) | |

| Record name | BETA-ENDOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000072 [mmHg], 0.000003 [mmHg] | |

| Record name | beta-Endosulfan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Endosulfan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11734 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

33213-65-9, 959-98-8 | |

| Record name | BETA-ENDOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Endosulfan [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Endosulfan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033213659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Endosulfan I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Endosulfan alpha-isomer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | beta-Endosulfan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENDOSULFAN II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT768EVS2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ENDOSULFAN I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY5Y9R7G0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

406 to 410 °F (NTP, 1992) | |

| Record name | BETA-ENDOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of beta-Endosulfan?

A1: this compound has a molecular formula of C9H6Cl6O3S and a molecular weight of 406.9 g/mol.

Q2: What are the spectroscopic characteristics of this compound?

A2: this compound exhibits unique absorption peaks in the terahertz (THz) region, specifically at 0.67, 0.80, 1.03, 1.14, 1.26, and 1.46 THz. [] These characteristic peaks differentiate it from its isomer, alpha-Endosulfan, highlighting the potential of THz time-domain spectroscopy for isomer identification. []

Q3: What are the major degradation pathways of this compound in the environment?

A4: this compound primarily degrades through hydrolysis to endosulfan diol, followed by further breakdown into endosulfan ether, endosulfan alpha-hydroxyether, and endosulfan lactone. [] Oxidation can also occur, leading to the formation of endosulfan sulfate, a persistent and more toxic metabolite. [, ]

Q4: How do environmental factors such as soil moisture, temperature, and waterlogging affect the degradation of this compound?

A5: Degradation rates of this compound are significantly influenced by soil moisture and temperature. [] High moisture and temperature accelerate degradation, while submerged or waterlogged conditions hinder the process. [] Notably, this compound persists longer under low moisture and temperature conditions, with a half-life exceeding a year. []

Q5: Which microorganisms are known to degrade this compound?

A7: Several fungal and bacterial strains have demonstrated the ability to degrade this compound. Fusarium ventricosum and a Pandoraea species effectively degraded both alpha and beta isomers, producing less toxic metabolites like endosulfan diol and endosulfan ether. [, ] This finding suggests their potential application in bioremediation strategies for contaminated sites. []

Q6: What are the biodegradation kinetics of this compound?

A8: Studies employing Fusarium ventricosum and a Pandoraea sp. revealed that this compound degradation generally follows zero-order kinetics. [] The degradation rate constants (k) varied depending on the microorganism and isomer, with this compound exhibiting a slower degradation rate compared to alpha-Endosulfan for both strains. []

Q7: Which analytical techniques are commonly employed for detecting and quantifying this compound in various matrices?

A9: Gas chromatography coupled with electron capture detection (GC-ECD) and gas chromatography-mass spectrometry (GC-MS) are widely used for analyzing this compound residues in environmental and biological samples. [, , , , ] These techniques offer high sensitivity and selectivity, enabling accurate quantification at trace levels. [, ]

Q8: How can sorption of this compound to container walls during analytical procedures be minimized?

A10: Significant sorption of this compound to container walls can occur during analysis, particularly in aqueous systems. [] To minimize this, researchers recommend using Teflon-lined centrifuge tubes and HPLC syringes, especially when working with methanol volume fractions (fc) greater than or equal to 0.5. []

Q9: What are the toxicological effects of this compound?

A11: this compound exhibits toxicity to various organisms, including insects and aquatic life. [, , ] Studies have shown that it can disrupt lipid membrane organization and affect proton permeability, potentially leading to cellular dysfunction. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。